Amidase Signature Family vs. Nitrilase Superfamily: Divergent Substrate Scope and Kinetic Behavior
Amidases from the amidase signature (AS) family (e.g., Dt-Ami 2 and Dt-Ami 6 from *Delftia tsuruhatensis*) exhibit a broad substrate spectrum, hydrolyzing a wide range of aliphatic and aromatic amides. In contrast, a nitrilase superfamily amidase from the same organism (Dt-Ami 7) is restricted to only aliphatic amides [1]. This fundamental difference in substrate scope dictates which enzyme is suitable for a given target molecule, preventing the universal substitution of one class for the other. Furthermore, their kinetic responses to substrate chain length are opposite: AS family amidases show considerably decreased Km values (higher affinity) as aliphatic amide chain length increases, while the nitrilase superfamily amidase shows considerably increased Km values (lower affinity) under the same conditions [1].
| Evidence Dimension | Substrate Scope and Km Trend vs. Aliphatic Chain Length |
|---|---|
| Target Compound Data | Broad substrate spectrum (aliphatic and aromatic amides); Km decreases as aliphatic amide chain length increases. |
| Comparator Or Baseline | Nitrilase superfamily amidase (Dt-Ami 7): Restricted to aliphatic amides only; Km increases as aliphatic amide chain length increases. |
| Quantified Difference | Qualitative difference in substrate scope; opposite kinetic trend for Km vs. chain length. |
| Conditions | Comparative analysis of three recombinant amidases from *Delftia tsuruhatensis* ZJB-05174 expressed in *E. coli* [1]. |
Why This Matters
Procurement must match the enzyme's substrate scope and kinetic profile to the target amide; selecting the wrong amidase family can result in zero activity or poor conversion efficiency.
- [1] Wu, Z. M., Zheng, R. C., & Zheng, Y. G. (2016). Exploitation and characterization of three versatile amidase super family members from Delftia tsuruhatensis ZJB-05174. Enzyme and Microbial Technology, 86, 93-102. View Source
